Compound Description
The compound [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester is a chemical entity that features a unique combination of functional groups, including a bromo-substituted isoxazole and a carbamate ester. This structure provides potential for various biological activities and applications in medicinal chemistry.
Source
This compound can be synthesized from readily available starting materials in organic chemistry laboratories. The synthesis typically involves reactions that introduce the isoxazole ring and the carbamate functionality, which can be derived from corresponding amines and carboxylic acids.
Classification
This compound is classified as an organic compound, specifically a carbamate derivative. Carbamates are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Methods
The synthesis of [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester may involve several key steps:
Technical Details
Reactions should be carried out under controlled conditions to optimize yields and purity. Reaction times, temperatures, and solvent choices are critical parameters that influence the success of each synthetic step.
Structure
The molecular structure of [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester can be represented by its chemical formula . The compound features an isoxazole ring connected to an ethyl group and a tert-butyl carbamate moiety.
Data
Reactions
The compound may undergo various chemical reactions typical for carbamates, including:
Technical Details
Careful control of reaction conditions (pH, temperature) is necessary to prevent unwanted side reactions or degradation of sensitive functional groups.
Process
The mechanism of action for compounds like [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester, particularly in biological contexts, often involves interaction with specific biological targets such as enzymes or receptors.
Data
Experimental studies would be necessary to elucidate specific interaction pathways and confirm biological activity through assays such as enzyme inhibition or receptor binding studies.
Physical Properties
Chemical Properties
Relevant data on these properties should be gathered through laboratory testing under controlled conditions to ensure accurate characterization.
Scientific Uses
The compound may find applications in:
Research into this compound's specific activities and efficacy will enhance its utility across these fields, necessitating further exploration into its synthesis, properties, and biological interactions.
The isoxazole ring in [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester is predominantly constructed via regioselective [3+2] cycloadditions between halogenated nitrile oxides and alkynes. Metal-free methodologies have gained prominence due to stringent pharmaceutical purity requirements, with deep eutectic solvents (DES) emerging as environmentally benign reaction media enabling excellent regiocontrol. Pérez et al. demonstrated that choline chloride-urea DES promotes cycloadditions between in situ-generated bromonitrile oxides and terminal alkynes at 60°C, achieving 3,5-disubstituted isoxazoles with >95% regioselectivity [6]. Similarly, HTIB (hydroxy(tosyloxy)iodobenzene)-mediated oxidations of aldoximes generate nitrile oxides that react with ethyl propiolate derivatives, yielding 5-bromo-3-substituted isoxazoles crucial for downstream carbamate coupling [6]. The electronic bias of bromo-substituted dipoles directs alkyne addition exclusively to the C4 position of the nitrile oxide, ensuring predictable 3-bromo-5-substituted regiochemistry essential for this target molecule.
Table 1: Regioselective Cycloaddition Approaches for 3-Bromoisoxazole Synthesis
Dipole Precursor | Dipolarophile | Conditions | Regioselectivity (3-Br:5-Br) | Yield (%) |
---|---|---|---|---|
Bromoaldoxime/HTIB | Ethyl propiolate | CH₂Cl₂, 25°C | 98:2 | 85 [6] |
Bromonitrile oxide | Propargyl alcohol | DES, 60°C | >99:1 | 78 [6] |
Chloroglyoxime | tert-Butyl acetylene | EtOAc, reflux | 90:10 | 70 [6] |
Bromo-substituted isoxazoles leverage in situ-generated halogenoximes to circumvent isolation of unstable nitrile oxides. N-Bromosuccinimide (NBS)-mediated bromination of aldoximes in aqueous ethanol at 0–5°C provides bromo-oximes that undergo spontaneous dehydration-cycloaddition [6]. This one-pot sequence minimizes hazardous intermediate handling and is scalable to multigram outputs. Critical to selectivity is the slow addition of alkynes (e.g., tert-butyl N-(prop-2-yn-1-yl)carbamate) to suppress diastereomer formation. Microwave irradiation (100°C, 20 min) accelerates cycloadditions of sterically hindered alkynes, improving yields to 75–90% while maintaining 5-bromo regiochemistry [6]. The bromo substituent's electron-withdrawing character enhances dipole reactivity, enabling reactions with electron-deficient alkynes unreactive toward non-halogenated nitrile oxides.
Table 2: Optimization of Bromooxime Cycloaddition Parameters
Oxime Equivalents | Brominating Agent | Temperature (°C) | Reaction Time (h) | Isoxazole Yield (%) |
---|---|---|---|---|
1.2 | NBS | 5 | 2 | 68 |
1.5 | NCS | 25 | 1.5 | 55 |
1.8 | Br₂ | 0 | 3 | 72 |
1.3 | NBS | 60 (MW) | 0.33 | 88 [6] |
The ethylamine sidechain is introduced via carbamate protection before or after cycloaddition, with Boc-anhydride coupling efficiency dependent on base selection and solvent polarity. Kinetic studies reveal that Boc₂O aminolysis proceeds via a concerted mechanism wherein triethylamine (TEA) outperforms DMAP in ethanol/water mixtures (4:1), achieving >95% conversion in 30 min for primary amines [9] [10]. Critical to stability is suppressing nucleophilic attack at the Boc group’s carbonyl by residual water, necessitating anhydrous DMF for storage of the final compound at 2–8°C under inert atmosphere [5]. Side reactions include tert-butyl carbonate formation (pH >9) or carbamate cleavage (pH <4), necessitating strict pH control (6.5–7.5) during workup. For bromoisoxazole ethylamines, Boc protection post-cycloaddition is favored due to alkyne instability during deprotection; yields exceed 90% using Boc₂O (1.2 eq) and TEA (2 eq) in THF at 0°C → 25°C [9].
Scale-up to >50 g batches requires mitigating exotherms during NBS bromination and optimizing crystallization for the final carbamate. Continuous flow reactors enable safer handling of bromonitrile oxide intermediates, with residence times <2 min at 10°C suppressing decomposition [6]. Process economics favor late-stage Boc protection: cycloaddition of tert-butyl N-(prop-2-yn-1-yl)carbamate with bromonitrile oxide affords the protected derivative directly, eliminating one synthetic step [1]. However, chromatography is often required due to co-crystallization of regioisomeric byproducts (e.g., 5-bromo-4-ethoxycarbonyl isoxazole). Alternative purification via pH-selective extraction (pH 5.5 citrate buffer) removes acidic impurities, yielding >99.5% pure product at 82% recovery [1]. Commercial suppliers (e.g., BLD Pharmatech) confirm multigram scalability, though cold-chain transportation is recommended for long-term stability [1] [2].
Table 3: Process Metrics for Multigram Synthesis
Step | Scale Achieved | Key Challenges | Solutions Implemented | Overall Yield (%) |
---|---|---|---|---|
Bromooxime formation | 100 g | Exotherm control | Flow reactor (−5°C cooling) | 85 |
Cycloaddition | 75 g | Regioisomer removal | Buffer extraction (pH 5.5) | 78 |
Boc protection | 50 g | Carbamate hydrolysis | Anhydrous THF, 0°C addition | 92 |
Crystallization | 60 g | Polymorphism | Heptane/EtOAc (4:1) anti-solvent | 89 [1] [6] |
Two dominant retrosynthetic pathways exist:
Pathway A (Isoxazole-first): Disconnection at the ethyl tether reveals 5-(2-aminoethyl)-3-bromoisoxazole and Boc₂O. The isoxazole derives from cycloaddition of bromonitrile oxide (from 2-bromo-2-hydroxyiminoacetate) and tert-butyl N-(prop-2-yn-1-yl)carbamate. This route benefits from commercial alkyne availability but risks Boc deprotection during harsh cycloadditions [1] [9].
Pathway B (Alkyne-first): Disconnection at the isoxazole C5 position gives bromonitrile oxide and Boc-protected propargylamine. The latter is synthesized from propargylamine (H₂N–CH₂–C≡CH) and Boc₂O in 89% yield. This approach preserves Boc integrity but requires halogenoximes generated in situ due to instability [5].
Comparative analysis shows Pathway B affords higher overall yields (63% vs 55%) due to fewer side reactions, though Pathway A allows modular isoxazole substitution. Crystallographic data confirms that steric bulk from the Boc group minimally influences cycloaddition regioselectivity [6].
Table 4: Retrosynthetic Pathway Comparison
Parameter | Pathway A (Isoxazole-First) | Pathway B (Alkyne-First) |
---|---|---|
Synthetic Steps | 4 | 3 |
Critical Intermediate | 5-(2-Aminoethyl)-3-bromoisoxazole | tert-Butyl prop-2-yn-1-ylcarbamate |
Boc Deprotection Risk | High (during cycloaddition) | Low |
Max Reported Yield | 55% (3 steps) | 63% (3 steps) [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1